molecular formula C46H60N2O10 B1192945 [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

Cat. No. B1192945
M. Wt: 800.99
InChI Key: LMMQNDBBWIKJQS-CNKHDIINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

iFit4 is a novel selective inhibitor of fkbp51 and fkbp52

Scientific Research Applications

1. Potential in Antiplatelet Therapy

The compound's derivatives exhibit potential antiplatelet activities. A study by (Park et al., 2008) identified several synthetic derivatives from 3,4,5‐trimethoxycinnamic acid (TMCA), showing inhibitory effects on platelet aggregation induced by collagen, arachidonic acid (AA), and platelet-activating factor (PAF).

2. Inhibitory Effects on Cholinesterases

Compounds synthesized from the specified molecule demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative disorders. This was supported by the work of (Altıntop, 2020).

3. Cytotoxic Properties

The derivatives of the compound have shown cytotoxic properties, useful in cancer research. (Han et al., 2004) isolated a derivative from Zingiber cassumunar rhizomes, demonstrating cytotoxicity against the A549 human cancer cell line.

4. Calcium Channel-Blocking Activity

Some derivatives of the specified compound exhibited potent calcium channel-blocking activity, which has implications for cardiovascular research. This was indicated in the study by (Nitta et al., 1992).

5. Insecticidal Activity

Derivatives of the compound were found to possess insecticidal activities, as noted by (Bakhite et al., 2014). This suggests potential applications in agricultural pest control.

6. Enzyme Inhibitory Activities

The compound and its derivatives demonstrated significant enzyme inhibitory activities against enzymes like glutathione S-transferase (GST), as found by (Cetin et al., 2021).

properties

Product Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

Molecular Formula

C46H60N2O10

Molecular Weight

800.99

IUPAC Name

(R)-3-(3,4-Dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propyl (S)-1-((S)-2-((S)-cyclohex-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)acetyl)piperidine-2-carboxylate

InChI

InChI=1S/C46H60N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h7,11-12,14-15,18,20,28-31,33,37-38,43H,6,8-10,13,16-17,19,21-27H2,1-5H3/t33-,37+,38-,43+/m1/s1

InChI Key

LMMQNDBBWIKJQS-CNKHDIINSA-N

SMILES

O=C([C@H]1N(C([C@@H]([C@@H]2C=CCCC2)C3=CC(OC)=C(OC)C(OC)=C3)=O)CCCC1)O[C@@H](C4=CC=CC(OCCN5CCOCC5)=C4)CCC6=CC=C(OC)C(OC)=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

iFit4;  iFit 4;  iFit-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

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